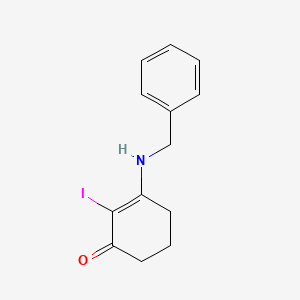

2-Iodo-3-(benzylamino)cyclohex-2-EN-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Iodo-3-(benzylamino)cyclohex-2-EN-1-one, also known as IBX, is a versatile oxidizing agent that has gained significant attention in the field of organic synthesis. It is a highly efficient and selective reagent that can be used in a variety of reactions, including oxidation, dehydrogenation, and epoxidation. In

Aplicaciones Científicas De Investigación

Medicinal Chemistry and Drug Development

- Anticancer Properties : Researchers have explored the potential of this compound as an anticancer agent. Its structural features may interfere with cancer cell growth pathways, making it a candidate for further investigation in cancer therapy .

- Targeted Drug Delivery : The benzylamino group allows for functionalization, which could be exploited for targeted drug delivery systems. By attaching specific ligands to the compound, it may selectively deliver drugs to tumor cells or other disease sites .

Organic Synthesis and Catalysis

- Iodine-Mediated Reactions : The iodo group in the compound can participate in various synthetic transformations. Researchers have used it in cross-coupling reactions, cyclizations, and other organic transformations .

- Asymmetric Synthesis : The chiral center in the cyclohexenone ring opens up possibilities for asymmetric synthesis. Scientists have explored its use in creating enantiomerically pure compounds .

Materials Science

- Photoluminescent Materials : Some derivatives of this compound exhibit photoluminescence. Researchers have investigated their potential as fluorescent probes or materials for optoelectronic devices .

Biological Studies

- Neuroscience Research : The benzylamino group suggests potential interactions with neurotransmitter receptors. Researchers may explore its effects on neuronal function or use it as a pharmacological tool .

- Enzyme Inhibition : The compound’s structure could be relevant in designing enzyme inhibitors. Investigating its interactions with specific enzymes may yield insights for drug discovery .

Environmental Chemistry

- Iodine Cycling : Given the presence of the iodo group, researchers might study its role in iodine cycling in the environment. Understanding its fate and behavior could have implications for environmental chemistry .

Chemical Education and Demonstrations

- Teaching Tool : The compound’s unique structure can serve as an interesting example in chemical education. It highlights the importance of functional groups and stereochemistry in organic chemistry .

Propiedades

IUPAC Name |

3-(benzylamino)-2-iodocyclohex-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14INO/c14-13-11(7-4-8-12(13)16)15-9-10-5-2-1-3-6-10/h1-3,5-6,15H,4,7-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYTDBLUEWFYFLK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=C(C(=O)C1)I)NCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14INO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-{3-oxo-5-[({[2-(4-sulfamoylphenyl)ethyl]carbamoyl}methyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide](/img/structure/B2789258.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((4-isopropyl-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2789264.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-(3-(2-oxopyrrolidin-1-yl)propyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2789269.png)

![3-benzyl-5-(2-chloro-6-fluorobenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2789271.png)

![N-[cyano(oxolan-3-yl)methyl]-2-(3,5-dichlorophenoxy)acetamide](/img/structure/B2789274.png)

![N-(3-chlorophenyl)-6-(methylthio)benzo[d]thiazol-2-amine](/img/structure/B2789275.png)

![2-(2,5-dioxopyrrolidin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2789276.png)

![1-{[3-(Diethylamino)propyl]amino}-3-methyl-2-(2-methylprop-2-en-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2789279.png)